AMOA NON-NMDA GLUTAMATE RE
CAS No.: 130146-18-8
Cat. No.: VC21181998
Molecular Formula: C9H12N2O6
Molecular Weight: 244.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 130146-18-8 |
|---|---|
| Molecular Formula | C9H12N2O6 |
| Molecular Weight | 244.20 g/mol |
| IUPAC Name | 2-amino-3-[3-(carboxymethoxy)-5-methyl-1,2-oxazol-4-yl]propanoic acid |
| Standard InChI | InChI=1S/C9H12N2O6/c1-4-5(2-6(10)9(14)15)8(11-17-4)16-3-7(12)13/h6H,2-3,10H2,1H3,(H,12,13)(H,14,15) |
| Standard InChI Key | OKLRJJIBPYTEDZ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)OCC(=O)O)CC(C(=O)O)N |
| Canonical SMILES | CC1=C(C(=NO1)OCC(=O)O)CC(C(=O)O)N |
Introduction
Chemical Structure and Properties
AMOA NON-NMDA GLUTAMATE RE represents a class of compounds designed to interact with glutamate receptors. Chemical identification of this compound reveals some variations in documentation across different sources, likely due to different forms or preparations of the substance.
Chemical Identification
The chemical identity of AMOA is characterized by several key parameters, which are summarized in the following table:
| Property | Value | Alternative Value |
|---|---|---|
| CAS Number | 209977-56-0 | 131417-68-0 |
| Molecular Formula | C18H30N4O15 | C9H12N2O6 |
| Molecular Weight | 542.4 g/mol | 244.2 g/mol |
| IUPAC Name | 2-amino-3-[3-(carboxymethoxy)-5-methyl-1,2-oxazol-4-yl]propanoic acid;trihydrate | alpha-amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid |
| Physical Appearance | White crystalline substance | - |
| Solubility | H2O: 2.5 mg/mL | - |
| Storage Condition | 2-8°C | - |
The discrepancy in molecular weights and formulas likely indicates that the larger molecular formula (C18H30N4O15) represents a hydrated form or specific salt of the compound, while the smaller one (C9H12N2O6) represents the base structure .
Structural Features
AMOA's chemical structure contains several key functional groups that contribute to its pharmacological activity. The isoxazole ring serves as the core structure, with the carboxymethoxy group at position 3 being a critical modification that differentiates it from similar compounds. The amino acid moiety contributes to its interaction with glutamate receptors, mimicking certain structural features of the endogenous neurotransmitter glutamate .
Mechanism of Action
AMOA exhibits a complex interaction profile with glutamate receptors, particularly the non-NMDA receptor subtypes. Its mechanism reveals a sophisticated modulation of neurotransmission pathways.
Receptor Targeting
AMOA specifically targets non-NMDA glutamate receptors, with particular affinity for the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor subtype. Unlike agents that affect the NMDA (N-methyl-D-aspartate) receptor complex, AMOA shows negligible activity at NMDA receptor sites, including the receptor itself, ion channel, or modulatory sites . This selectivity makes it valuable for studying AMPA receptor function specifically.
Dual Modulation Effect
One of AMOA's most intriguing properties is its concentration-dependent bidirectional modulation of AMPA receptor function. Research conducted using Xenopus oocytes injected with mouse brain mRNA has revealed that AMOA:
-
Inhibits currents elicited by low concentrations of AMPA (6 μM) with an IC50 value of 160 ± 19 μM
-
Potentiates currents elicited by high concentrations of AMPA (100 μM) with an IC50 value of 88 ± 22 μM
This dual effect produces a maximal potentiation of approximately 170% at high AMPA concentrations, representing an unusual pharmacological profile that distinguishes AMOA from conventional receptor antagonists .
Stereoselective Activity
The dual effects of AMOA on AMPA receptor function demonstrate strong stereoselectivity, being specific for the L-configuration of the molecule. This stereoselectivity indicates precise structural requirements for receptor interaction and explains the compound's unique pharmacological profile in antagonizing non-NMDA receptor-mediated events .
Pharmacological Effects
AMOA produces distinct effects on different glutamate receptor subtypes, with varied physiological consequences in experimental systems.
Effects on Kainate Receptors
In experimental models, AMOA at a concentration of 150 μM produces a nearly parallel rightward shift in the dose-response curve for kainate-induced currents. This indicates competitive antagonism at kainate receptors, although with lower potency than its effects on AMPA receptors . The compound has been shown to be a weak inhibitor of high-affinity [3H]kainate binding, suggesting that its antagonism may involve mechanisms beyond simple competitive binding .
Effects on AMPA Receptors
As previously noted, AMOA exhibits concentration-dependent effects on AMPA-induced responses. The inhibition observed at low AMPA concentrations suggests competitive antagonism, while the potentiation at higher concentrations indicates a possible allosteric modulatory effect . This unusual dual activity profile stands in contrast to most glutamate receptor antagonists, which typically produce only inhibitory effects across all agonist concentrations.
Experimental Research Findings
Detailed experimental investigations have characterized AMOA's pharmacological profile and potential applications. These studies provide critical insights into the compound's properties and mechanisms.
Receptor Binding Studies
Quantitative receptor autoradiographic and conventional binding techniques have demonstrated that AMOA inhibits [3H]AMPA binding with an IC50 value of approximately 90 μM. The compound shows weaker inhibition of [3H]kainate binding, with more pronounced effects on low-affinity kainate binding sites (observed in the presence of 100 mM calcium chloride) compared to high-affinity sites . These binding characteristics support AMOA's classification as a preferential AMPA receptor antagonist.
Electrophysiological Studies
Extensive electrophysiological studies using Xenopus oocytes injected with mouse brain mRNA have characterized AMOA's effects on glutamate receptor function. These experiments demonstrated that:
-
AMOA shifts the kainate dose-response curve rightward, consistent with competitive antagonism
-
AMOA's effects on AMPA-induced currents show a biphasic pattern, with inhibition at low AMPA concentrations and potentiation at high concentrations
-
The IC50 for inhibition (160 ± 19 μM) differs from the IC50 for potentiation (88 ± 22 μM), suggesting potentially distinct mechanisms
These findings have been consistently replicated across multiple studies and represent a well-established pharmacological profile for AMOA.
In Vivo Effects
Synthesis and Development
The development of AMOA represents a significant advancement in creating selective glutamate receptor modulators. Its synthesis pathway and structural relationships to other compounds provide insights into structure-function relationships.
Synthetic Pathway
AMOA was synthesized via O-alkylation of a protected AMPA derivative using ethyl chloroacetate. The synthesis starts with 4-(chloromethyl)-3-methoxy-5-methylisoxazole, proceeding through several intermediates to yield the final product . This synthetic approach demonstrates how structural modifications of existing receptor ligands can produce novel compounds with distinct pharmacological profiles.
Structural Relationships
AMOA was developed using the isoxazole amino acid AMPA (2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid) as a lead compound. The key structural modification involved substituting the hydroxyl group at position 3 of the isoxazole ring with a carboxymethoxy group. This modification transformed an AMPA receptor agonist into an antagonist with complex modulatory properties . Such structure-activity relationships are invaluable for understanding receptor pharmacology.
Comparison with Other Glutamate Receptor Antagonists
AMOA's pharmacological profile can be contextualized by comparing it with other glutamate receptor antagonists, highlighting its unique properties and potential applications.
AMPA vs. NMDA Receptor Antagonism
Unlike compounds such as memantine that target NMDA receptors, AMOA specifically interacts with non-NMDA (primarily AMPA) receptors. While memantine is used clinically in treating Alzheimer's disease by blocking excessive NMDA receptor activity without interfering with normal synaptic function, AMOA remains primarily a research tool focused on AMPA receptor modulation.
Unique Dual Activity Profile
Most glutamate receptor antagonists exhibit consistent inhibitory effects across all agonist concentrations. AMOA's unusual property of inhibiting responses to low AMPA concentrations while potentiating responses to high concentrations distinguishes it from conventional antagonists. This property may offer advantages in certain experimental or potentially therapeutic contexts where complete receptor blockade is undesirable .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume